

Synthesis of Methicillin: Application Notes and Protocols for Drug Development Professionals

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Compound of Interest

Compound Name: 2,6-Dimethoxybenzoyl chloride

CAS No.: 1989-53-3

Cat. No.: B045402

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of methicillin, a narrow-spectrum β -lactam antibiotic. The primary focus is on the acylation of 6-aminopenicillanic acid (6-APA) with **2,6-dimethoxybenzoyl chloride**. This document includes key quantitative data, detailed experimental procedures, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Overview and Principle

The synthesis of methicillin is a classic example of the semi-synthetic modification of the penicillin core structure to enhance its properties, specifically its resistance to β -lactamase enzymes produced by some bacteria. The core reaction involves the formation of an amide bond between the amino group of 6-aminopenicillanic acid (6-APA) and the acyl chloride of 2,6-dimethoxybenzoic acid. The bulky 2,6-dimethoxybenzoyl side chain sterically hinders the approach of β -lactamase enzymes, thus protecting the β -lactam ring from hydrolysis.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is critical to ensure the solubility of the reactants and facilitate the reaction.

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the reactants and the final product is essential for optimizing the synthesis and purification processes.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Protocols

Synthesis of Methicillin from 2,6-Dimethoxybenzoyl Chloride and 6-APA

This protocol details the laboratory-scale synthesis of methicillin.

Materials:

- 6-Aminopenicillanic acid (6-APA)
- **2,6-Dimethoxybenzoyl chloride**
- Triethylamine (Et₃N)
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

- Diethyl ether
- Acetone
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 6-aminopenicillanic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath with constant stirring.
- **Addition of Base:** Add triethylamine (1.1 equivalents) to the suspension and stir for 15-20 minutes.
- **Acylation:** Dissolve **2,6-dimethoxybenzoyl chloride** (1.05 equivalents) in a minimal amount of anhydrous THF or DCM and add it dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature is maintained at 0-5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure using a rotary evaporator.

- **Precipitation:** Redissolve the resulting residue in a minimal amount of acetone. Add the solution dropwise to a vigorously stirred beaker of cold diethyl ether to precipitate the methicillin product.
- **Isolation and Drying:** Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether and dry it under vacuum to obtain the crude methicillin.

Purification by Recrystallization

Further purification of the crude methicillin can be achieved by recrystallization.

Materials:

- Crude Methicillin
- Acetone
- Isopropanol or Ethanol
- Deionized water
- Erlenmeyer flask
- Hot plate
- Ice bath

Procedure:

- **Dissolution:** In an Erlenmeyer flask, dissolve the crude methicillin in a minimal amount of a warm mixture of acetone and a small amount of water.
- **Hot Filtration (if necessary):** If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol or ethanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of methicillin. Actual results may vary based on experimental conditions and scale.



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Spectroscopic Data

The structural confirmation of the synthesized methicillin can be performed using various spectroscopic techniques.



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Visualizations

Synthesis of Methicillin

Caption: Chemical synthesis of methicillin.

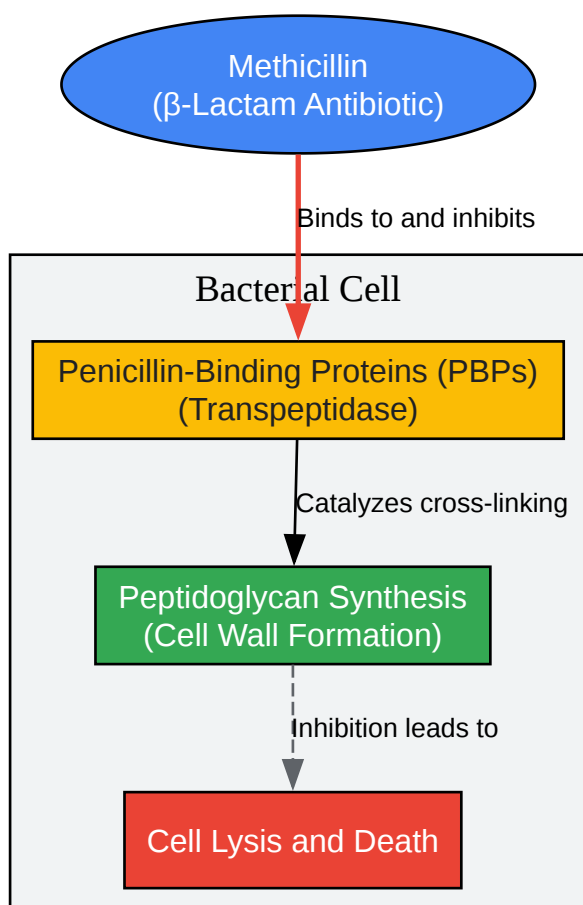
Experimental Workflow



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References

- 1. Synthesis, characterization, and antibacterial activities of a heteroscorpionate derivative platinum complex against methicillin-resistant *Staphylococcus aureus* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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